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Cat. No.: B613150 Get Quote

Abstract
This technical guide provides a comprehensive overview of the structure, properties, synthesis,

and potential applications of the dipeptide H-α-L-Propargylglycyl-D-Alanine (H-α-Prg-D-Ala-

OH). This non-natural dipeptide is of significant interest in chemical biology and drug

development due to the incorporation of L-propargylglycine, which possesses a terminal alkyne

group. This functional handle makes the peptide amenable to copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling its use in bioconjugation,

peptide modification, and the development of advanced biomaterials. This document details the

molecular structure, physicochemical properties, a representative synthetic protocol, and

characterization methods for this compound.

Molecular Structure and Physicochemical
Properties
H-α-Prg-D-Ala-OH is a dipeptide composed of an N-terminal L-propargylglycine (Prg) residue

and a C-terminal D-alanine (D-Ala) residue. The N-terminus is an uncapped primary amine (-

NH2), and the C-terminus is a free carboxylic acid (-OH). The propargylglycine residue

provides a terminal alkyne functional group, which is the key feature for its application in click

chemistry.

The stereochemistry of the alpha-carbons is 'S' for the L-propargylglycine residue and 'R' for

the D-alanine residue.
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Figure 1: 2D structure of H-α-L-Propargylglycyl-D-Alanine.

Data Presentation
Quantitative data for the dipeptide and its constituent amino acids have been compiled below.

Properties for the full dipeptide are calculated based on its structure, as direct experimental

data is not readily available in public databases.

Table 1: Physicochemical Properties of H-α-Prg-D-Ala-OH and its Constituents

Property
L-
Propargylglyci
ne (Calculated)

D-Alanine
(Experimental)

H-α-L-Prg-D-
Ala-OH
(Calculated)

Data Source

CAS Number 23235-01-0 338-69-2 Not Available
PubChem[1],

PubChem[2]

Molecular

Formula
C₅H₇NO₂ C₃H₇NO₂ C₈H₁₂N₂O₃

PubChem[1],

PubChem[2]

Molecular Weight 113.11 g/mol 89.09 g/mol 184.19 g/mol
PubChem[1],

PubChem[2]

Monoisotopic

Mass
113.0477 Da 89.0477 Da 184.0848 Da

PubChem[1],

PubChem[2]

Appearance -
White Crystalline

Powder
Solid (Predicted) ChemicalBook[3]

pKa (Carboxyl) ~2.2 (Estimated) 2.34 ~2.5 (Estimated) Wikipedia[4]

pKa (Amino) ~9.2 (Estimated) 9.87 ~9.0 (Estimated) Wikipedia[4]

Solubility in

Water

Soluble

(Predicted)
167.2 g/L (25 °C)

Soluble

(Predicted)
Wikipedia[4]

Experimental Protocols
As H-α-Prg-D-Ala-OH is not a commonly cataloged peptide, a specific, validated experimental

protocol is not available in the literature. However, its synthesis can be readily achieved using

standard peptide chemistry techniques.
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Proposed Synthesis: Solid-Phase Peptide Synthesis
(SPPS)
Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing

peptides of this length.[5] The general workflow involves the sequential addition of protected

amino acids to a growing peptide chain that is covalently attached to an insoluble polymer

resin.

Materials:

Fmoc-D-Ala-Wang resin (or similar)

Fmoc-L-Propargylglycine (Fmoc-L-Prg-OH)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine solution (20% in DMF)

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Diethyl ether (cold)

Protocol:

Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes.

Fmoc Deprotection: Remove the Fmoc protecting group from the D-alanine on the resin by

treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and

DCM.

Amino Acid Coupling:
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Activate Fmoc-L-Prg-OH by dissolving it in DMF with HBTU and DIPEA.

Add the activated amino acid solution to the resin.

Allow the coupling reaction to proceed for 2 hours at room temperature.

Wash the resin with DMF and DCM to remove excess reagents.

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the L-propargylglycine

residue using 20% piperidine in DMF for 20 minutes. Wash the resin with DMF and DCM.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3

hours to cleave the dipeptide from the resin and remove any side-chain protecting groups.

Precipitation and Purification:

Filter the resin and collect the filtrate containing the peptide.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purify the crude peptide using reverse-phase high-performance liquid chromatography

(RP-HPLC).

Lyophilization: Lyophilize the pure HPLC fractions to obtain the final product as a white, fluffy

powder.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-D-Ala-Resin
Fmoc Deprotection

(20% Piperidine/DMF)
Coupling

(Fmoc-L-Prg-OH, HBTU, DIPEA)
Final Deprotection

(20% Piperidine/DMF)
Cleavage from Resin
(95% TFA Cocktail)

Purification
(RP-HPLC)

H-L-Prg-D-Ala-OH
(Lyophilized Powder)

Click to download full resolution via product page

Figure 2: General workflow for the SPPS of H-α-Prg-D-Ala-OH.
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Characterization Protocols
1. Mass Spectrometry:

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water

with 0.1% formic acid). Infuse the sample into the mass spectrometer.

Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z

185.0921. High-resolution mass spectrometry (HRMS) should be used to confirm the

elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Method: ¹H NMR and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Procedure: Dissolve the lyophilized peptide in the NMR solvent. Acquire 1D (¹H, ¹³C) and 2D

(e.g., COSY, HSQC) spectra to assign all proton and carbon signals.

Expected ¹H NMR Signals: Characteristic signals would include the alkyne proton (C≡C-H)

around 2-3 ppm, α-protons of both amino acid residues, the β-protons of propargylglycine,

and the methyl protons of D-alanine. The exact chemical shifts are dependent on pH and

solvent.[1]

Biological Activity and Signaling Pathways
Currently, there is no specific biological activity or signaling pathway directly associated with H-

α-Prg-D-Ala-OH in the published literature. Its primary utility is derived from its chemical

structure, specifically the terminal alkyne group of the propargylglycine residue. This makes it a

valuable building block for a variety of research applications.

The incorporation of a D-amino acid (D-alanine) can significantly increase the peptide's

resistance to degradation by proteases, which typically recognize L-amino acids.[5] This

enhanced stability is a desirable property in drug development, potentially leading to a longer in

vivo half-life.
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Applications in Research and Development
The principal application of H-α-Prg-D-Ala-OH is as a molecular tool in bioconjugation via click

chemistry.[6][7] The terminal alkyne is a bio-orthogonal handle that can react specifically and

efficiently with an azide-containing molecule in the presence of a copper(I) catalyst to form a

stable triazole linkage.

Potential Uses:

Peptide Labeling: Conjugation of fluorescent dyes, biotin, or other reporter molecules for

imaging and detection studies.

Drug Delivery: Attachment of the dipeptide to larger drug molecules, polymers, or

nanoparticles to modify their properties, such as solubility or cell permeability.

Peptide Cyclization: On-resin cyclization of a peptide containing both propargylglycine and

an azide-functionalized amino acid to create constrained, stable cyclic peptides.[8]

Surface Immobilization: Covalently attaching the peptide to azide-modified surfaces for

biomaterial and biosensor development.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

H-Prg-D-Ala-OH
(Alkyne)

Cu(I) Catalyst

Molecule-N₃

(Azide-tagged)

Triazole-Linked Conjugate

 'Click' Reaction
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Figure 3: Logical diagram of H-α-Prg-D-Ala-OH in a CuAAC reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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